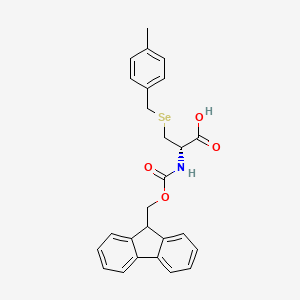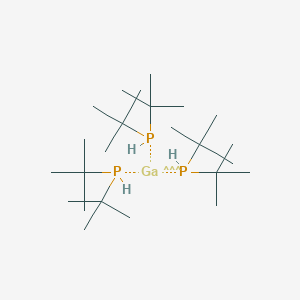![molecular formula C21H14F2N2O3 B13147565 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-28-4](/img/structure/B13147565.png)
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anthracene-9,10-dione core substituted with an amino group and a difluoromethoxy aniline moiety. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-aminoanthracene-9,10-dione, which is then reacted with 4-(difluoromethoxy)aniline under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like boric acid to facilitate the condensation reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The amino and anilino groups can participate in substitution reactions, often facilitated by reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its structural similarity to known anti-cancer drugs like Mitoxantrone.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of DNA topoisomerase, which is crucial for DNA replication and cell division .
Comparaison Avec Des Composés Similaires
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione can be compared with other similar compounds such as:
Mitoxantrone: A known anti-cancer drug with a similar anthracene-9,10-dione core but different substituents.
Ametantrone: Another anti-cancer agent with structural similarities but distinct functional groups.
1,4-Bis(amino)anthracene-9,10-diones: Compounds with similar core structures but different amino group substitutions.
The uniqueness of this compound lies in its difluoromethoxy aniline moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
62149-28-4 |
|---|---|
Formule moléculaire |
C21H14F2N2O3 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
1-amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C21H14F2N2O3/c22-21(23)28-12-7-5-11(6-8-12)25-16-10-9-15(24)17-18(16)20(27)14-4-2-1-3-13(14)19(17)26/h1-10,21,25H,24H2 |
Clé InChI |
MGJZSARDNQIDCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


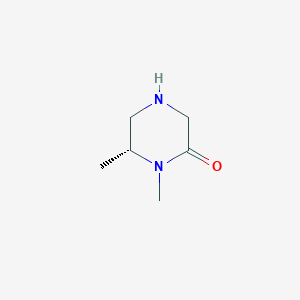
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

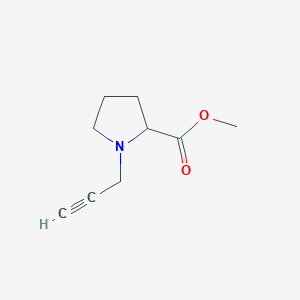
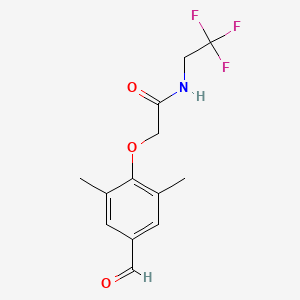
![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
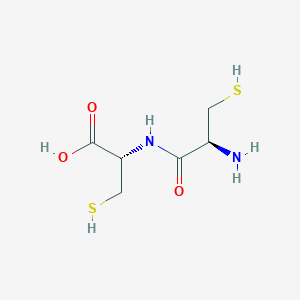
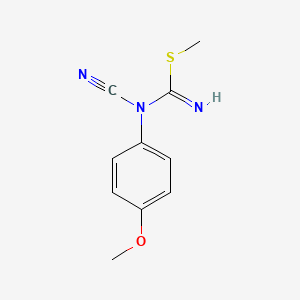
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)
